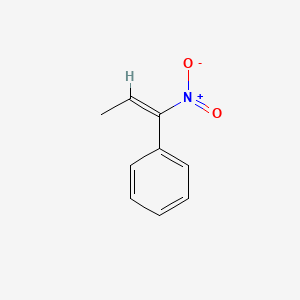
(1-Nitro-allyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Nitro-allyl)-benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to an allyl group (a three-carbon chain with a double bond) which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitro-allyl)-benzene typically involves the nitration of allylbenzene. One common method is the reaction of allylbenzene with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions often require careful temperature control to avoid side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Nitro-allyl)-benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The allyl group can participate in substitution reactions, where the double bond allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Electrophilic addition reactions often use reagents such as halogens (e.g., bromine, chlorine) or acids (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Formation of nitroso compounds or other nitrogen oxides.
Reduction: Formation of (1-Amino-allyl)-benzene.
Substitution: Formation of halogenated or other substituted derivatives of this compound.
Scientific Research Applications
(1-Nitro-allyl)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (1-Nitro-allyl)-benzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, DNA, and cellular membranes.
Comparison with Similar Compounds
Similar Compounds
(1-Nitro-ethyl)-benzene: Similar structure but with an ethyl group instead of an allyl group.
(1-Nitro-propyl)-benzene: Similar structure but with a propyl group instead of an allyl group.
(1-Nitro-butyl)-benzene: Similar structure but with a butyl group instead of an allyl group.
Uniqueness
(1-Nitro-allyl)-benzene is unique due to the presence of the allyl group, which provides distinct reactivity compared to other nitrobenzene derivatives. The double bond in the allyl group allows for additional types of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
25236-39-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
[(E)-1-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
InChI Key |
COMOEDSRBFJHCS-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/[N+](=O)[O-] |
Canonical SMILES |
CC=C(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)


![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)





![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)



